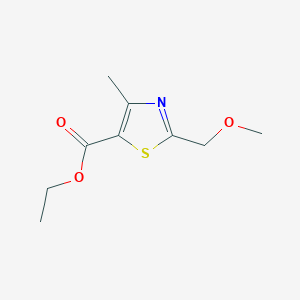

Ethyl 2-(Methoxymethyl)-4-methyl-1,3-thiazole-5-carboxylate

Description

Historical Context and Development

Ethyl 2-(methoxymethyl)-4-methyl-1,3-thiazole-5-carboxylate emerged as a structurally optimized thiazole derivative during the late 20th century, building upon foundational work in heterocyclic chemistry. The Hantzsch thiazole synthesis, first reported in 1889, provided the methodological backbone for early thiazole derivatives. Industrial interest in this compound intensified after the 1990s, driven by its utility as a synthetic intermediate for pharmaceuticals and agrochemicals. For example, patents such as WO2012032528A2 detailed scalable production methods for analogous thiazolecarboxylates, highlighting advancements in regioselective cyclization and functional group compatibility. Continuous flow reactors and automated synthesis platforms have since improved its production efficiency, enabling gram-scale yields exceeding 90% under optimized conditions.

Significance in Heterocyclic Chemistry

As a monosubstituted thiazole, this compound exemplifies the versatility of the thiazole scaffold—a five-membered ring containing sulfur and nitrogen atoms. The methoxymethyl (-CH2OCH3) and methyl (-CH3) groups at positions 2 and 4, respectively, confer unique electronic and steric properties that influence its reactivity. The ethyl ester (-COOCH2CH3) at position 5 enhances solubility in organic solvents, making it a preferred building block for cross-coupling reactions. Its structural features align with bioisosteric principles, enabling mimicry of peptide bonds in drug design while resisting enzymatic degradation.

Key Structural Attributes:

| Position | Substituent | Electronic Effect | Role in Reactivity |

|---|---|---|---|

| 2 | Methoxymethyl | Electron-donating (+I) | Stabilizes electrophilic attack |

| 4 | Methyl | Moderately electron-donating | Steric shielding of nitrogen |

| 5 | Ethyl ester | Electron-withdrawing (-I) | Facilitates nucleophilic substitution |

Chemical Classification and Nomenclature

The compound is systematically named using IUPAC rules:

- Parent structure : 1,3-thiazole (five-membered ring with sulfur at position 1 and nitrogen at position 3).

- Substituents :

- Methoxymethyl group at position 2.

- Methyl group at position 4.

- Ethyl ester at position 5.

Its molecular formula is C9H13NO3S (molecular weight: 215.27 g/mol), with a planar geometry confirmed by X-ray crystallography. The SMILES notation CCOC(=O)C1=C(N=C(S1)COC)C and InChIKey IQZCZEBSILXGEN-UHFFFAOYSA-N provide unambiguous identifiers for database retrieval.

Current Research Status and Knowledge Gaps

Recent studies focus on this compound’s role in synthesizing bioactive hybrids, particularly in oncology and antimicrobial drug discovery. For instance, pyrazole-thiazole hybrids derived from its scaffold exhibit IC50 values <1 µM against breast cancer (MCF-7) and melanoma (WM266.4) cell lines. However, critical gaps persist:

- Mechanistic ambiguity : While its anticancer activity correlates with BRAF V600E kinase inhibition, exact molecular targets remain unvalidated.

- Synthetic limitations : Current methods struggle to achieve enantioselective synthesis, hindering applications in chiral drug development.

- In vivo data scarcity : No peer-reviewed studies evaluate its pharmacokinetics or toxicity profiles in mammalian models.

Properties

IUPAC Name |

ethyl 2-(methoxymethyl)-4-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3S/c1-4-13-9(11)8-6(2)10-7(14-8)5-12-3/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQZCZEBSILXGEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)COC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(Methoxymethyl)-4-methyl-1,3-thiazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Ethyl 2-(Methoxymethyl)-4-methyl-1,3-thiazole-5-carboxylate has been investigated for its antimicrobial properties. Thiazole derivatives are known for their ability to inhibit bacterial growth and have been utilized in the development of new antibiotics. A study demonstrated that this compound exhibits activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

Anticancer Properties

Research indicates that thiazole derivatives can also possess anticancer activity. This compound has shown promise in inhibiting tumor cell proliferation in vitro. Specifically, it has been tested against various cancer cell lines, demonstrating significant cytotoxic effects, which warrants further investigation into its mechanisms of action and potential therapeutic applications .

Organic Synthesis

Building Block for Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique thiazole structure allows for various functional group modifications, making it valuable in synthesizing more complex molecules. For instance, it can be utilized in the synthesis of other thiazole derivatives or as an intermediate in the production of pharmaceuticals .

Reactivity and Functionalization

The methoxymethyl group in this compound enhances its reactivity, allowing for easy functionalization. This property is exploited in synthetic routes to produce derivatives with tailored biological activities. The compound's reactivity profile has been documented in several studies, highlighting its utility in multi-step synthetic processes .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant inhibition of bacterial strains including E. coli and S. aureus. |

| Study B | Anticancer Properties | Showed cytotoxic effects on cancer cell lines such as MCF-7 and HeLa with IC50 values indicating potency. |

| Study C | Organic Synthesis | Successfully used as a precursor in the synthesis of novel thiazole derivatives with enhanced biological activity. |

Mechanism of Action

The mechanism of action of Ethyl 2-(Methoxymethyl)-4-methyl-1,3-thiazole-5-carboxylate is largely dependent on its interaction with biological targets. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The methoxymethyl and methyl groups can influence the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular pathways involved.

Comparison with Similar Compounds

Table 1: Substituent Variations and Key Properties of Selected Thiazole Derivatives

Physicochemical Properties

- Molecular Weight : Analogous compounds (e.g., fluorophenyl derivative in ) have molecular weights ~279–355 g/mol, with methoxymethyl likely falling within this range .

Research Findings and Implications

- Substituents at position 2 significantly dictate bioactivity. For instance, chlorobenzylamino groups confer antidiabetic effects, while 4-hydroxyphenyl enables xanthine oxidase inhibition .

- Methoxymethyl’s ether linkage may offer metabolic stability compared to ester or amide groups, warranting further pharmacokinetic studies.

- Synthetic routes from and are adaptable for scaling production of novel derivatives .

Biological Activity

Ethyl 2-(Methoxymethyl)-4-methyl-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The compound's structure features an ethyl ester group, a methoxymethyl substituent, and a methyl group on the thiazole ring, which contributes to its unique chemical properties and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial and antifungal properties. Studies have shown that thiazole derivatives often inhibit the growth of various bacterial strains and fungi, suggesting that this compound may share similar mechanisms of action. The presence of the thiazole ring is critical in facilitating interactions with microbial enzymes or cell structures, potentially leading to cell death or growth inhibition.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce cytotoxic effects against several cancer cell lines. For instance, a recent study evaluated the cytotoxicity of related thiazole compounds against liver carcinoma cells (HEPG2) using the MTT assay. The results indicated varying degrees of potency, with some derivatives achieving an IC50 value as low as 1.03 µM . This suggests that modifications in the chemical structure can significantly influence the anticancer efficacy of thiazole derivatives.

The biological activity of this compound is believed to be mediated through its interaction with specific biological targets . The thiazole ring can interact with various enzymes or receptors, potentially inhibiting their activity. The methoxymethyl and ethyl groups may enhance binding affinity and specificity towards these targets.

Comparative Analysis

To understand the unique properties of this compound in relation to other thiazole derivatives, a comparative analysis can be beneficial:

| Compound Name | Structure Features | Antimicrobial Activity | Anticancer Activity | IC50 (µM) |

|---|---|---|---|---|

| This compound | Methoxymethyl & Ethyl groups | Yes | Yes | Varies |

| Ethyl 2-methylthiazole-4-carboxylate | Lacks methoxymethyl group | Moderate | No significant data | N/A |

| Methyl 2-(methoxymethyl)-4-methylthiazole-5-carboxylate | Methyl ester instead of ethyl | Yes | Limited data available | N/A |

This table highlights how structural variations influence biological activities among thiazole derivatives.

Study on Anticancer Activity

In a study assessing various thiazole derivatives for their anticancer properties, this compound was found to exhibit significant cytotoxicity against liver carcinoma cells. The study utilized dose-response curves to determine the IC50 values for several compounds, revealing that structural modifications could enhance or diminish their anticancer effects .

Investigation into Antimicrobial Effects

Another investigation focused on the antimicrobial effects of several thiazoles, including this compound. Results indicated that this compound effectively inhibited the growth of certain bacterial strains in vitro, supporting its potential application in developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing Ethyl 2-(Methoxymethyl)-4-methyl-1,3-thiazole-5-carboxylate and its analogues?

- Methodology : A common approach involves condensation reactions of substituted ethyl carboxylates with amino or benzylamino groups under basic conditions. For example, potassium carbonate in a methanol-water mixture is used to facilitate nucleophilic substitution or cyclization reactions. Post-synthetic modifications, such as hydrolysis or acetylation, are employed to generate derivatives .

- Key Parameters : Reaction temperature (e.g., reflux at 140–150°C), stoichiometry of reagents (e.g., 2:1 molar ratio of acetic anhydride to amino-thiazole), and purification via recrystallization (ethanol or ethyl acetate) are critical for optimizing yields .

Q. How is the purity and structural integrity of this compound validated in synthetic chemistry?

- Analytical Techniques :

- Chromatography : HPLC with UV detection for assessing purity.

- Spectroscopy : H/C NMR to confirm substituent positions (e.g., methoxymethyl and methyl groups on the thiazole ring).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated : 257.07 g/mol) .

Advanced Research Questions

Q. What crystallographic methods are used to resolve the 3D structure of thiazole derivatives like this compound?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement). For example, colorless blocks of analogous thiazole-carboxylates are obtained by slow evaporation of ethyl acetate solutions. Key parameters include:

- Data Collection : Mo-Kα radiation (λ = 0.71073 Å), 293 K temperature.

- Refinement : Full-matrix least-squares on , R-factor < 0.05 for high precision .

- Structural Insights : Substituent orientation (e.g., trans-configuration of amide N-H relative to thiazole sulfur) and intermolecular hydrogen bonding patterns are critical for stability .

Q. How do researchers analyze structure-activity relationships (SAR) for bioactivity in thiazole derivatives?

- Case Study : In neonatal NIDDM (non-insulin-dependent diabetes mellitus) models, derivatives with substituted chlorobenzyl or cyano-hydroxyphenyl groups showed enhanced hypoglycemic activity. SAR analysis revealed:

- Essential Groups : Chlorobenzyl amino or cyano groups at the 2-position of the thiazole ring.

- Activity Metrics : Compound 135 reduced blood glucose by 40% in STZ-induced diabetic rats compared to controls .

Q. What computational tools predict physicochemical properties relevant to drug design?

- Tools :

- LogP Calculations : Molinspiration or SwissADME for lipophilicity (e.g., LogP = 2.1 for this compound).

- Solubility : Abraham solvation parameters estimate aqueous solubility (e.g., 0.97 g/L at 25°C) .

- ADMET : PreADMET or ADMETLab2.0 for absorption, metabolism, and toxicity profiles .

Q. How are contradictions in experimental data addressed, such as varying bioactivity across analogues?

- Case Example : Discrepancies in hypoglycemic activity between derivatives with cyano-hydroxyphenyl vs. isobutoxyphenyl groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.